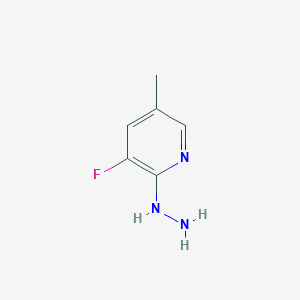![molecular formula C17H24O3 B12442144 (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)
(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Formyl-4,11,11-trimethyl-2-bicyclo[810]undeca-4,8-dienyl) acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate typically involves multiple steps. One common method includes the formation of the bicyclic core followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the formyl group to other functional groups such as alcohols.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- cis-Caryophyllene
- β-cis-Caryophyllene
- Isocaryophyllene
Uniqueness
Compared to similar compounds, (8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate stands out due to its unique formyl and acetate functional groups. These groups provide additional reactivity and versatility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate |
InChI |
InChI=1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3 |
InChI Key |
WDPMIKJGUYMIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)C(C1)OC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
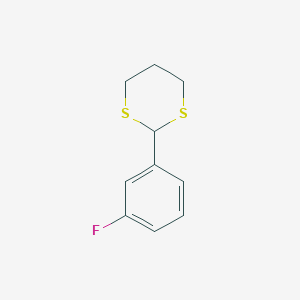
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

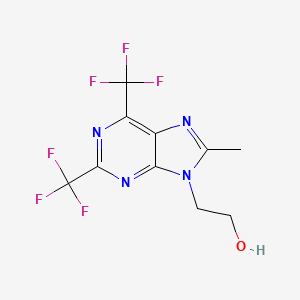
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
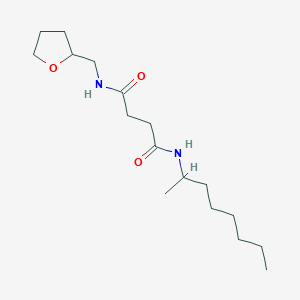
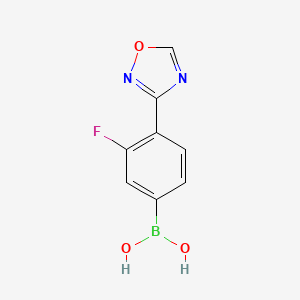


![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
